4-(2-chloro-6-fluorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds that are important in many biological processes. Pyrimidines are part of the structure of nucleotides, which are the building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrimidine ring could potentially undergo reactions such as substitution or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of related compounds have led to insights into the modification of pyrimidine derivatives to enhance oral bioavailability, cell-based activity, and gastrointestinal permeability. For example, substitutions at specific positions of the pyrimidine ring have been shown to affect activity significantly, indicating the critical nature of the carboxamide group for maintaining biological activity (Palanki et al., 2000).
Antimicrobial Activity
Novel derivatives of pyrimidine carboxamides have demonstrated significant antimicrobial activity, particularly against strains of Proteus vulgaris and Pseudomonas aeruginosa. These findings highlight the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Kolisnyk et al., 2015).
Antifungal and Antimycobacterial Effects
Pyrimidine derivatives have also shown promise in antifungal applications, with specific compounds synthesized to target fungal pathogens like Piricularia oryzae. The preventive effects observed in various plant diseases suggest the potential agricultural applications of these compounds (Konno et al., 1989). Additionally, certain pyrimidine derivatives exhibit potent antimycobacterial activity, providing a basis for developing treatments against tuberculosis (Elumalai et al., 2013).
Anticancer Applications
The synthesis of trifluoromethylated analogues of dihydroorotic acid from related pyrimidine compounds has expanded the potential applications of these derivatives in medicinal chemistry, including anticancer research. The introduction of trifluoromethyl groups and the exploration of stereochemistry offer new avenues for drug development (Sukach et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-N,N-diethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O2/c1-4-21(5-2)15(22)12-9(3)19-16(23)20-14(12)13-10(17)7-6-8-11(13)18/h6-8,14H,4-5H2,1-3H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQKUQIYAXYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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